4-(3-Chloro-4-methylphenyl)-2-nitrophenol, 95%
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Overview
Description
4-(3-Chloro-4-methylphenyl)-2-nitrophenol, 95% (4-MCP-2-NP) is an organic compound with a wide range of applications in scientific research. 4-MCP-2-NP is an aromatic nitro compound with a polar nitro group, an aromatic ring with a methyl group, and a chlorine atom. It has a molar mass of 239.6 g/mol and a melting point of 63-65 °C. 4-MCP-2-NP is soluble in ethanol, acetone, and ethyl acetate, and is insoluble in water.
Mechanism of Action
4-(3-Chloro-4-methylphenyl)-2-nitrophenol, 95% is an aromatic nitro compound, meaning that it can undergo a variety of reactions, depending on the conditions. In aqueous solutions, the nitro group can be reduced to a hydroxyl group by sodium borohydride, which can then be further oxidized to a carboxyl group. In organic solutions, the nitro group can undergo nucleophilic substitution reactions, such as the S N 2 reaction with halide ions. The chlorine atom in 4-(3-Chloro-4-methylphenyl)-2-nitrophenol, 95% can also undergo electrophilic substitution reactions, such as the S N 1 reaction with a nucleophile.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Chloro-4-methylphenyl)-2-nitrophenol, 95% are not well understood. It is known to be an irritant to the skin and eyes and can cause respiratory irritation if inhaled. It is also known to be toxic to aquatic organisms, so it should be handled with care.
Advantages and Limitations for Lab Experiments
The main advantage of 4-(3-Chloro-4-methylphenyl)-2-nitrophenol, 95% is its versatility in a variety of reactions. It is a relatively stable compound, so it can be stored for long periods of time without significant degradation. It is also soluble in organic solvents, making it easy to use in laboratory experiments. However, it is toxic and can cause irritation, so it should be handled with care and used in a well-ventilated area.
Future Directions
Future research on 4-(3-Chloro-4-methylphenyl)-2-nitrophenol, 95% could focus on its potential applications in the development of new materials and drugs. It could also be studied for its potential use as an antioxidant or as an inhibitor of enzymes involved in metabolic pathways. Additionally, further research could be done on the biochemical and physiological effects of 4-(3-Chloro-4-methylphenyl)-2-nitrophenol, 95%, as well as its toxicity to aquatic organisms. Finally, more research could be done on the synthesis of 4-(3-Chloro-4-methylphenyl)-2-nitrophenol, 95%, in order to improve its yield and purity.
Synthesis Methods
4-(3-Chloro-4-methylphenyl)-2-nitrophenol, 95% is synthesized through a two-step method. The first step involves the nitration of 3-chloro-4-methylphenol with nitric acid and sulfuric acid. The second step involves the reduction of the nitro group to a hydroxyl group with sodium borohydride. The overall reaction is shown below:
3-Chloro-4-methylphenol + Nitric acid + Sulfuric acid → 4-(3-Chloro-4-methylphenyl)-2-nitrophenol
4-(3-Chloro-4-methylphenyl)-2-nitrophenol + Sodium borohydride → 4-(3-Chloro-4-methylphenyl)-2-hydroxy-phenol
Scientific Research Applications
4-(3-Chloro-4-methylphenyl)-2-nitrophenol, 95% has a wide range of applications in scientific research. It is used as a reagent in organic synthesis and in the synthesis of other compounds. It can also be used as a catalyst in the oxidation of alcohols and in the synthesis of heterocyclic compounds. 4-(3-Chloro-4-methylphenyl)-2-nitrophenol, 95% is also used in the synthesis of photochemically active compounds, such as dyes, for use in various applications, including the development of new materials.
properties
IUPAC Name |
4-(3-chloro-4-methylphenyl)-2-nitrophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c1-8-2-3-9(6-11(8)14)10-4-5-13(16)12(7-10)15(17)18/h2-7,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDMDBUHOFYZVDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90686276 |
Source
|
Record name | 3'-Chloro-4'-methyl-3-nitro[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90686276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chloro-4-methylphenyl)-2-nitrophenol | |
CAS RN |
1262002-47-0 |
Source
|
Record name | 3'-Chloro-4'-methyl-3-nitro[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90686276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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